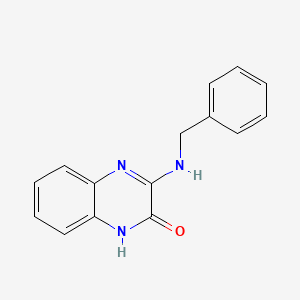

3-(benzylamino)quinoxalin-2(1H)-one

説明

3-(Benzylamino)quinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

作用機序

Target of Action

Quinoxalin-2(1h)-ones have been noted for their diverse biological activities and chemical properties , suggesting that they may interact with multiple targets.

Mode of Action

The mode of action of 3-(benzylamino)quinoxalin-2(1H)-one involves the C-3 functionalization of quinoxalin-2(1H)-ones . This process has recently emerged as a modern sustainable protocol, with various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones being developed .

Biochemical Pathways

The c-3 functionalization of quinoxalin-2(1h)-ones is known to offer robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that it may influence a variety of biochemical pathways.

Result of Action

The c-3 functionalization of quinoxalin-2(1h)-ones is known to result in structurally diverse 3-benzylquinoxalin-2(1h)-ones .

Action Environment

The shift from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests that environmental considerations are being taken into account .

生化学分析

Biochemical Properties

The compound 3-(Benzylamino)quinoxalin-2(1H)-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The compound this compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the copper-catalyzed C-3 benzylation using benzylsulfonyl hydrazides as benzylating agents. This reaction is carried out with CuCN as the catalyst and DTBP as the oxidant, delivering the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition from laboratory-scale synthesis to industrial production would likely involve optimizing reaction conditions, scaling up the process, and ensuring the availability of reagents and catalysts in large quantities.

化学反応の分析

Types of Reactions

3-(Benzylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring or the benzylamino group.

Substitution: The compound can undergo substitution reactions at the C-3 position, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities and chemical properties.

科学的研究の応用

3-(Benzylamino)quinoxalin-2(1H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It finds applications in the development of agrochemicals and other industrial products

類似化合物との比較

Similar Compounds

Quinoxalin-2(1H)-one: The parent compound, which lacks the benzylamino group.

3-(Amino)quinoxalin-2(1H)-one: Similar structure but with an amino group instead of a benzylamino group.

3-(Phenylamino)quinoxalin-2(1H)-one: Similar structure but with a phenylamino group.

Uniqueness

3-(Benzylamino)quinoxalin-2(1H)-one is unique due to the presence of the benzylamino group, which can enhance its biological activity and chemical reactivity. This modification can lead to improved pharmacokinetic properties and increased potency in various applications .

生物活性

3-(Benzylamino)quinoxalin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H12N4O

- Molecular Weight : 252.27 g/mol

- Canonical SMILES : C1=CC=C(C=C1)N2C(=O)C=CC=N2C=N

The compound features a quinoxaline core, which is known for its diverse biological properties. The presence of the benzylamino group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating notable cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 7.1 |

The compound showed a dose-dependent response, indicating that higher concentrations lead to increased cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial cell wall components contributes to its antimicrobial efficacy.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of quinoxaline derivatives, indicating that modifications to the benzylamino group can significantly influence biological activity. For instance:

- Substitution Patterns : Variations in the position and type of substituents on the benzyl ring can enhance potency against specific cancer types or bacterial strains.

- Electronic Effects : Electron-withdrawing or donating groups can alter the compound's reactivity and binding affinity to biological targets.

特性

IUPAC Name |

3-(benzylamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYTAACPJYAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332153 | |

| Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728026-83-3 | |

| Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。